![molecular formula C19H19N3O4S B13720273 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazabicyclo nonane ring fused with a nitrodibenzo thiophene dioxide moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the diazabicyclo nonane ring through a cyclization reaction. This is followed by the introduction of the nitro group and the dibenzo thiophene dioxide moiety through nitration and sulfonation reactions, respectively. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, ensures consistent product quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene: Lacks the dioxide moiety, resulting in different chemical properties.
6-Nitrodibenzo[b,d]thiophene 5,5-Dioxide: Does not contain the diazabicyclo nonane ring, affecting its reactivity and applications.
1,4-Diazabicyclo[3.2.2]nonane: A simpler structure without the nitro and dibenzo thiophene dioxide groups.
Uniqueness
The uniqueness of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)17-3-1-2-16-15-5-4-14(12-18(15)27(25,26)19(16)17)21-11-10-20-8-6-13(21)7-9-20/h1-5,12-13H,6-11H2 |
Clé InChI |
CTXSDFAIKXRHJK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


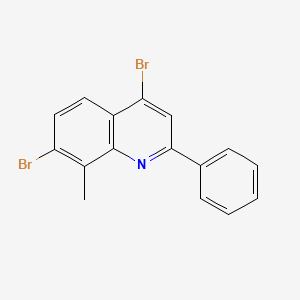
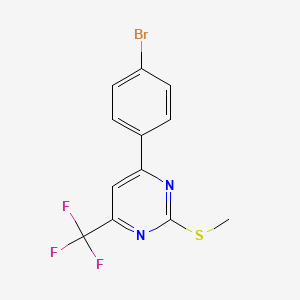
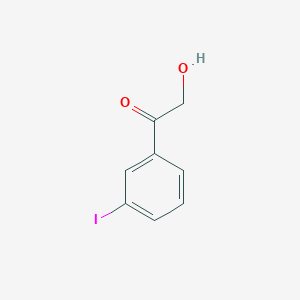
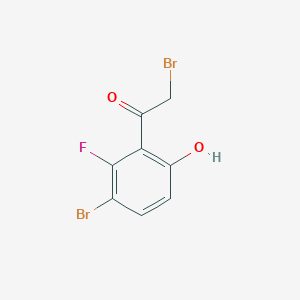
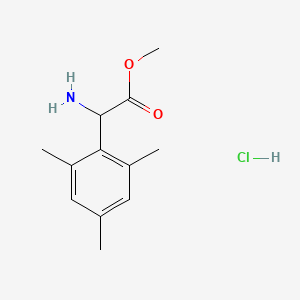
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
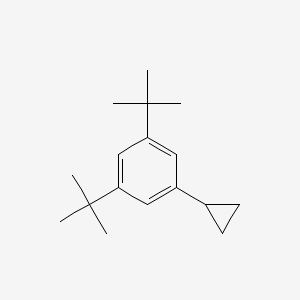
![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)

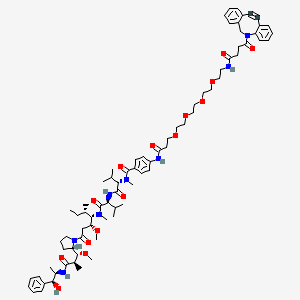
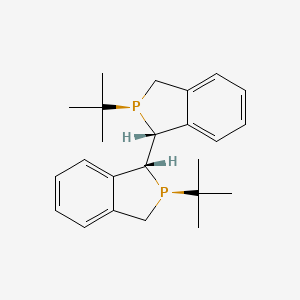
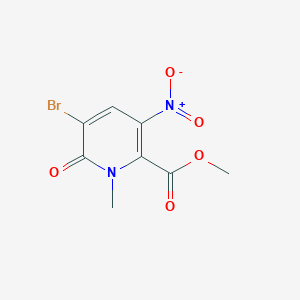
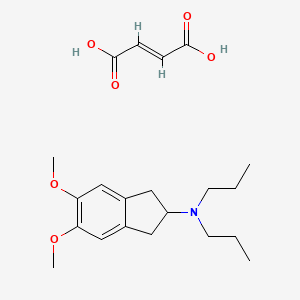
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
